3-(3-Ethoxyphenoxy)azetidine hydrochloride

Vue d'ensemble

Description

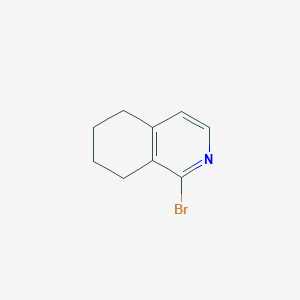

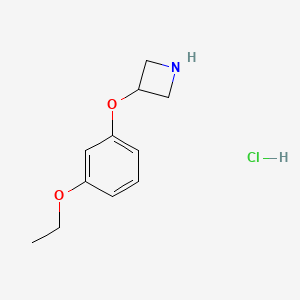

3-(3-Ethoxyphenoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1820684-52-3 and a molecular weight of 229.71 . It is also known by its IUPAC name, 3-(3-ethoxyphenoxy)azetidine hydrochloride .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . More effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol . Regio- and diastereoselective synthesis of 2-arylazetidines could be performed from appropriately substituted oxiranes via ring transformation .Molecular Structure Analysis

The InChI code for 3-(3-Ethoxyphenoxy)azetidine hydrochloride is 1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .Chemical Reactions Analysis

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Azetidines, including derivatives such as 3-(3-Ethoxyphenoxy)azetidine hydrochloride, are valuable motifs in drug discovery due to their unique chemical space. The synthesis of 3,3-Diarylazetidines from N-Cbz azetidinols through a calcium(II)-catalyzed Friedel-Crafts alkylation demonstrates the versatility of azetidine derivatives. These compounds can be further derivatized to drug-like molecules, highlighting the role of azetidines in accessing underexplored chemical spaces for pharmaceutical development (Denis et al., 2018).

Azetidines and their monocyclic variants, including azetidine-2-ones, exhibit stability and reactivity that make them suitable for a range of chemical reactions. They are synthesized from acyclic precursors and can be transformed into useful amides, alkenes, amines, and other cyclic products like piperidines and pyrrolidines. These transformations underscore the synthetic utility of azetidine derivatives in creating a wide array of functional molecules (Singh et al., 2008).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, azetidine derivatives have been explored for their potential as antitumor agents. The synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones targeting tubulin demonstrate the antiproliferative capabilities of these compounds. Such studies indicate the promise of azetidine derivatives in the development of new anticancer drugs, with specific compounds showing potent activity against breast cancer cells and interactions with the colchicine-binding site on β-tubulin (Greene et al., 2016).

Furthermore, the exploration of novel Schiff bases and azetidines derived from phenyl urea derivatives for in vitro antioxidant activity highlights the potential of azetidine derivatives in developing therapeutics with antioxidant properties. Such research underscores the versatility of azetidine derivatives in synthesizing medicinally relevant molecules (Nagavolu et al., 2017).

Safety And Hazards

3-(3-Ethoxyphenoxy)azetidine hydrochloride is classified as an irritant . The safety data sheet suggests avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

3-(3-ethoxyphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHORMZOPMXWUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethoxyphenoxy)azetidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

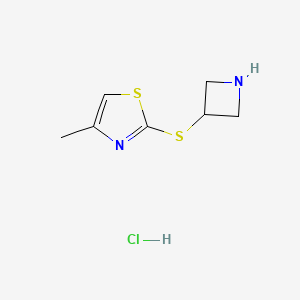

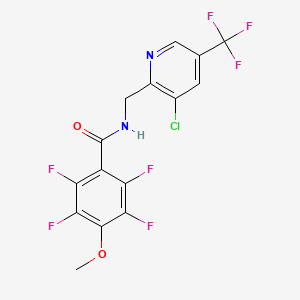

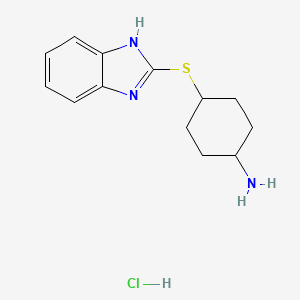

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1447717.png)

![3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447718.png)

![4-[(Furan-2-ylmethyl)sulfonylmethyl]piperidine hydrochloride](/img/structure/B1447724.png)

![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)